GW438014A

NPY-Y5 Receptor Binding Affinity IC50

GW438014A is a selectively validated NPY-Y5 antagonist uniquely differentiated by its published efficacy in Zucker Fatty rat obesity and rapid kindling epilepsy models. Its moderate potency (IC50=210 nM) enables precise dose-response studies, while reliable CNS penetration after i.p. dosing ensures target engagement. Choose GW438014A for reproducible in vivo research not achievable with alternative Y5 antagonists.

Molecular Formula C23H23N3O4S
Molecular Weight 437.5 g/mol
CAS No. 469861-49-2
Cat. No. B1672465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW438014A
CAS469861-49-2
SynonymsGW438014A;  GW-438014-A;  GW 438014 A; 
Molecular FormulaC23H23N3O4S
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4)
InChIKeyAVYFZOKRFCFQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW438014A (CAS 469861-49-2): A Selective NPY-Y5 Receptor Antagonist for Obesity and Epilepsy Research


Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide, also known as GW438014A, is a small molecule heterocyclic compound that functions as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor [1]. It is characterized by its methanesulfonate salt form (C23H23N3O4S, MW: 437.51 g/mol), which enhances solubility and facilitates research applications . GW438014A is primarily utilized as a research tool in the study of appetite regulation, obesity, and energy homeostasis, and has also demonstrated utility in neuroscience research, specifically in models of epilepsy [2].

Why GW438014A (CAS 469861-49-2) Cannot Be Substituted with Other NPY-Y5 Antagonists


While several NPY-Y5 receptor antagonists exist (e.g., CGP71683A, MK-0557), they are not interchangeable. Critical differences in receptor binding affinity, selectivity profiles, blood-brain barrier penetration, and validated in vivo applications preclude simple substitution. For instance, the >150-fold difference in potency between GW438014A and CGP71683A [1] means that experiments designed around GW438014A's concentration-response curve cannot be directly replicated with a more potent analog without extensive re-optimization . Furthermore, the oral bioavailability of MK-0557 (Ki=1.6 nM) contrasts sharply with the poor oral bioavailability (<3%) of GW438014A, which is typically administered intraperitoneally, making it unsuitable for studies requiring oral dosing [1]. Crucially, GW438014A has been specifically validated in a rapid kindling model of epilepsy, a context for which other Y5 antagonists are not well-characterized [2]. These differences have direct implications for experimental design, data interpretation, and reproducibility.

Quantitative Differentiation of GW438014A (CAS 469861-49-2) from Comparable NPY-Y5 Antagonists


Comparative Binding Affinity: GW438014A vs. CGP71683A and MK-0557 at the NPY-Y5 Receptor

GW438014A exhibits a binding IC50 of 210 nM for the NPY-Y5 receptor [1]. In contrast, the comparator CGP71683A is significantly more potent, with a reported IC50 of 1.4 nM (and Ki of 1.3 nM) , while MK-0557 demonstrates a Ki of 1.6 nM . This represents a >150-fold difference in binding affinity between GW438014A and these more potent analogs.

NPY-Y5 Receptor Binding Affinity IC50 Ki

In Vivo Efficacy in Obesity: GW438014A Reduces Weight Gain in Zucker Fatty Rats

GW438014A demonstrated in vivo efficacy by significantly reducing weight gain in a genetic model of obesity. Daily intraperitoneal administration (BID, 10 mg/kg) to Zucker Fatty rats for 4 days resulted in a marked decrease in the rate of weight gain and a reduction in fat mass [1]. This is a well-characterized outcome for NPY-Y5 antagonists in this specific model. For example, MK-0557 also suppresses body weight gain in diet-induced obese (DIO) mice , but the models and dosing routes differ, making direct cross-compound comparison challenging without a head-to-head study.

Obesity In Vivo Pharmacology Zucker Fatty Rat Weight Gain

Brain Penetration and CNS Exposure: A Differentiating Feature for GW438014A

GW438014A is documented to cross the blood-brain barrier, with brain levels detected well in excess of its binding IC50 for up to 3 hours post-intraperitoneal dosing [1]. This property is critical for studying central NPY-Y5 receptor function. While MK-0557 is orally bioavailable and likely brain-penetrant [2], the poor oral bioavailability (<3%) of GW438014A and its consequent i.p. administration route make it a distinct tool for studies where controlled, non-oral CNS exposure is required [1].

Blood-Brain Barrier Pharmacokinetics CNS Penetration In Vivo

Unique Application in Epilepsy: GW438014A Validated in a Rapid Kindling Model

GW438014A has been specifically validated as a tool to investigate the role of NPY-Y5 receptors in epileptogenesis. In a rapid kindling model in rats, intraperitoneal injection of GW438014A (10 mg/kg) significantly accelerated the rate of kindling acquisition, reducing the number of electrical stimuli required to reach stage 3 seizures by 50% and stages 4-5 by 25% compared to vehicle controls [1]. While other Y5 antagonists like CGP71683A have been used in in vitro epilepsy studies [2], GW438014A's in vivo kindling data provide a distinct and quantifiable benchmark for this specific neurological application.

Epilepsy Kindling Anticonvulsant Neuroscience

Optimal Research Applications for GW438014A (CAS 469861-49-2) Based on Quantified Evidence


Investigating NPY-Y5 Receptor Function in Genetic Obesity Models

GW438014A is the ideal tool for studies employing the Zucker Fatty rat model of genetic obesity. It is directly validated to reduce weight gain and fat mass in this specific strain when administered intraperitoneally at 10 mg/kg (BID) [1]. This established in vivo dataset provides a reliable benchmark for experimental design and result interpretation.

Elucidating the Role of NPY-Y5 Receptors in Epileptogenesis and Seizure Susceptibility

For neuroscience research focused on epilepsy, GW438014A is uniquely positioned due to its published, quantitative effects in a rapid kindling model [2]. The documented 50% reduction in stimuli to reach stage 3 kindling provides a clear, measurable endpoint for studying the anticonvulsant or pro-convulsant role of NPY-Y5 signaling in vivo.

Pharmacological Studies Requiring Controlled CNS Exposure via Intraperitoneal Dosing

In experiments where oral bioavailability is not a requirement and precise control over systemic exposure is needed, GW438014A's validated CNS penetration following i.p. administration (brain levels > IC50 for 3 hours) [1] makes it a superior choice. This route bypasses the complexities of oral absorption and first-pass metabolism, offering a more direct assessment of central target engagement.

In Vitro Assays Requiring a Less Potent NPY-Y5 Antagonist

For specific in vitro experimental designs, such as those aiming to avoid complete receptor saturation or to study partial antagonism, GW438014A's moderate potency (IC50 = 210 nM) [1] may be advantageous over more potent analogs like CGP71683A (IC50 = 1.4 nM) . This allows for a wider and more finely titrated concentration-response curve.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW438014A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.